N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a fluorophenyl group, and an imidazolidinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the fluorenyl and fluorophenyl intermediates. One common synthetic route includes:
Formation of Fluorenyl Intermediate: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride.
Preparation of Fluorophenyl Intermediate: The fluorophenyl group is often introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-2-[3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- N-(9H-fluoren-2-yl)-2-[3-(2-bromophenyl)-2-oxoimidazolidin-1-yl]acetamide
- N-(9H-fluoren-2-yl)-2-[3-(2-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Uniqueness
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-21-7-3-4-8-22(21)28-12-11-27(24(28)30)15-23(29)26-18-9-10-20-17(14-18)13-16-5-1-2-6-19(16)20/h1-10,14H,11-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENGRWZYWFVTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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